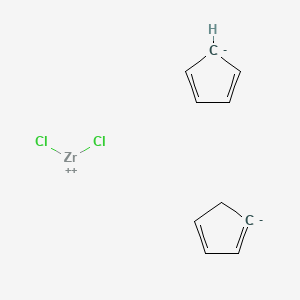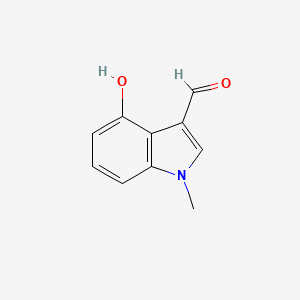
4-Hydroxy-1-methylindole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1-methylindole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-methylindole-3-carbaldehyde typically involves the modification of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .
Industrial Production Methods: Industrial production of indole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing solvent use . This method is operationally friendly, time- and cost-effective, and aligns with green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-1-methylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 4-Hydroxy-1-methylindole-3-carboxylic acid.
Reduction: 4-Hydroxy-1-methylindole-3-methanol.
Substitution: Various ethers and esters depending on the substituents used.
Applications De Recherche Scientifique
4-Hydroxy-1-methylindole-3-carbaldehyde has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1-methylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-Hydroxy-1-methylindole-3-carbaldehyde can be compared with other indole derivatives:
Similar Compounds: Indole-3-carbaldehyde, 1-methylindole-3-carboxaldehyde, 5-methoxyindole-3-carboxaldehyde
Uniqueness: The presence of the hydroxyl group at the 4th position and the methyl group at the 1st position distinguishes this compound from other indole derivatives.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
4-hydroxy-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c1-11-5-7(6-12)10-8(11)3-2-4-9(10)13/h2-6,13H,1H3 |
Clé InChI |
RZRWBQDNVAZZRZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C=CC=C2O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


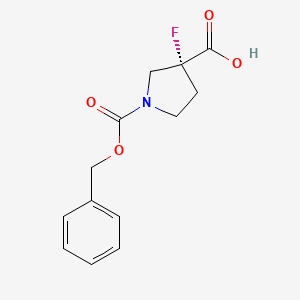
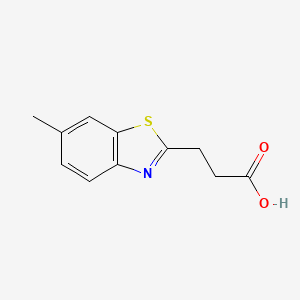
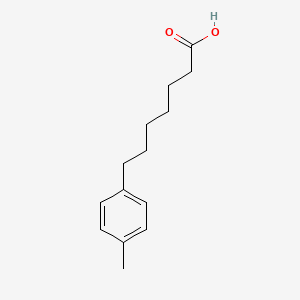
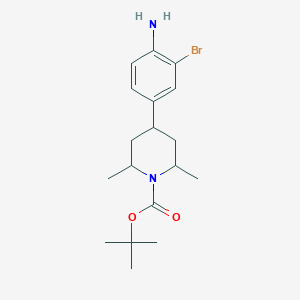

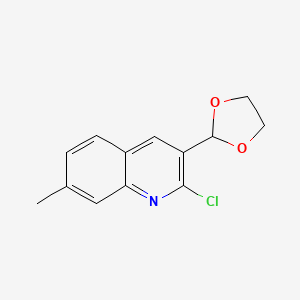
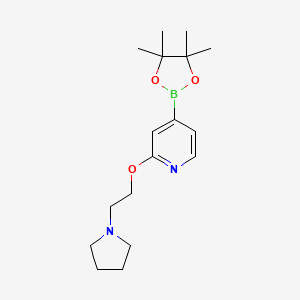

![(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride](/img/structure/B13886381.png)

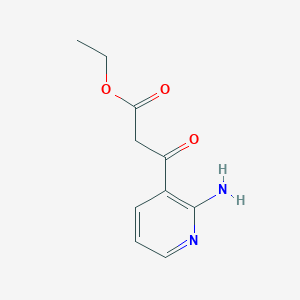
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate](/img/structure/B13886392.png)
![4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13886406.png)
